Iminoacetate

Beschreibung

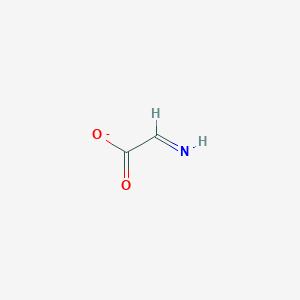

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C2H2NO2- |

|---|---|

Molekulargewicht |

72.04 g/mol |

IUPAC-Name |

2-iminoacetate |

InChI |

InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)/p-1 |

InChI-Schlüssel |

TVMUHOAONWHJBV-UHFFFAOYSA-M |

Kanonische SMILES |

C(=N)C(=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Iminoacetate and Its Derivatives

Established Synthetic Routes to Iminoacetate

The foundational methods for creating the this compound scaffold are well-established, providing reliable access to these valuable synthetic intermediates.

The most direct and widely utilized method for the synthesis of α-imino esters is the condensation reaction between a primary amine and an α-keto ester, typically a glyoxalate ester. jst.go.jp This reaction is often facilitated by a dehydrating agent or a catalyst to drive the equilibrium towards the imine product. For instance, the reaction can be promoted by reagents like titanium tetrachloride (TiCl₄) or by using molecular sieves to remove the water formed during the reaction. nih.gov

A common challenge with this method is the instability of the glyoxalate substrates, which are prone to hydrolysis or polymerization. jst.go.jp To circumvent this, alternative methods have been developed, such as the manganese dioxide (MnO₂) mediated oxidation of α-amino acid esters. This approach provides a convenient route to the corresponding α-imino esters under mild conditions. jst.go.jp Another strategy involves the in-situ formation of the α-imino ester from a stable precursor, which then reacts with a nucleophile in a one-pot procedure. semanticscholar.org

Ethyl this compound and its analogues are particularly important building blocks. Ethyl 2-ethoxy-2-iminoacetate, for example, is a commercially available reagent used in the synthesis of nitrogen-containing heterocycles and complex natural products like (+)-kasugamycin. cymitquimica.comnih.gov Its synthesis involves the reaction of ethyl glyoxylate (B1226380) with an appropriate nitrogen source under conditions that favor imine formation.

More complex derivatives, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, have been developed as specialized coupling reagents. This particular compound is synthesized by reacting oxyma (B123771) with 2,4,6-trichlorobenzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.orgresearchgate.netnih.gov It serves as a modified Yamaguchi reagent, enabling racemization-free esterification, amidation, and peptide synthesis. acs.orgresearchgate.netnih.gov The synthesis is straightforward, involving a simple aqueous workup, and the resulting reagent is stable at room temperature. acs.org

| Product Name | Reactants | Key Reagents/Conditions | Reference |

| Ethyl (E)-2-((4-Methoxyphenyl)imino)acetate | N-(4-Methoxyphenyl)glycine methyl ester | MnO₂, CH₂Cl₂ | jst.go.jp |

| (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate | Oxyma, 2,4,6-trichlorobenzoyl chloride | DIPEA, DCM, 0 °C to RT | acs.org |

| Ethyl 2-ethoxy-2-iminoacetate | Not specified, used as reactant | Commercially available intermediate | cymitquimica.comnih.gov |

Condensation Reactions for this compound Formation

Synthetic Strategies for this compound Derivatives

Building upon the foundational this compound structure, chemists have devised advanced strategies to introduce chirality, leading to the synthesis of specific enantiomers of amino acid derivatives.

The development of enantioselective methods is crucial for producing unnatural α-amino acids, which are important components in drug discovery. thieme-connect.com These methods aim to control the stereochemistry at the α-carbon during the formation of new carbon-carbon or carbon-hydrogen bonds.

A highly successful and versatile strategy for the asymmetric synthesis of α-amino acid derivatives involves the use of N-sulfinylimino esters. nih.govacs.org In this approach, a chiral sulfinyl group, most commonly the N-tert-butanesulfinyl group, is attached to the imine nitrogen. This chiral auxiliary directs the stereochemical outcome of nucleophilic additions to the C=N double bond.

The synthesis of these chiral intermediates, such as N-tert-butanesulfinyl imino esters, is typically achieved by the condensation of an enantiomerically pure sulfinamide (e.g., tert-butanesulfinamide) with an α-keto ester like ethyl glyoxylate, often using a dehydrating agent such as molecular sieves. nih.gov

The subsequent addition of various organometallic reagents (Grignard, organolithium, organozinc) to these N-sulfinylimino esters proceeds with a high degree of diastereoselectivity, often exceeding 98:2 dr. thieme-connect.com This method has been applied to the synthesis of a wide range of unnatural chiral α-amino acids, including those with sterically demanding side chains like 2',6'-dimethyltyrosine. thieme-connect.com More recently, transition metal-catalyzed reactions, such as the rhodium-catalyzed reductive coupling of alkynes, have further expanded the scope of this methodology. nih.gov

| Nucleophile/Reagent | Catalyst/Conditions | Product Type | Diastereoselectivity (dr) | Reference |

| Organomagnesium Reagents (Grignard) | - | α-Amino Acid Esters | up to 98:2 | thieme-connect.com |

| Organolithium Reagents | - | α-Amino Acid Esters | High | nih.gov |

| Conjugated Alkynes | Rhodium Catalyst, H₂ | Unsaturated α-Amino Acid Esters | High | nih.gov |

| Aryl C-H Bonds | Rh(III) Catalyst | Arylglycines | High | nih.gov |

Enzymatic methods offer a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. While enzymes may not directly synthesize iminoacetates, they are extensively used in the resolution of racemic mixtures of α-amino acid derivatives, which are often prepared from this compound precursors. researchgate.netresearchgate.net

This approach, known as chemoenzymatic synthesis, combines chemical synthesis to create a racemic product with an enzymatic step to separate the enantiomers. A common strategy is the enantioselective hydrolysis of racemic N-acyl-α-amino acid esters or amides. researchgate.net For example, lipases, such as Candida antarctica lipase (B570770) B (CALB), and amidases, like the one from Pseudomonas putida, can selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netmdpi.com This allows for the separation of the two enantiomers with high optical purity.

Papain, an inexpensive enzyme from Carica papaya, has been successfully used for the kinetic resolution of N-Boc-protected methyl esters of amino acids like cyclopropylglycine, affording both enantiomers with enantiomeric excesses of 99% or better. researchgate.net Similarly, the enzymatic hydrolysis of prochiral diesters can produce chiral ester-acids with very high enantiomeric excess (>99% ee), which can then serve as common intermediates for the synthesis of both enantiomers of a target molecule. iupac.org

| Enzyme | Reaction Type | Substrate Example | Outcome | Reference |

| Papain | Enantioselective Hydrolysis | N-Boc-methyl-cyclopropylglycinate | Resolution to (R) and (S) enantiomers (>99% ee) | researchgate.net |

| Pseudomonas putida Amidase | Enantioselective Hydrolysis | Racemic amino acid amides | Access to L- and D-α-amino acids | researchgate.net |

| Candida antarctica Lipase B (CALB) | Enantioselective Hydrolysis | Racemic carbocyclic β-amino esters | Resolution to enantiomeric esters and acids (>96% ee) | mdpi.com |

| Porcine Pancreatic Lipase | Enantioselective Hydrolysis | Prochiral dithioketal diester | (S)-ester-acid with >99% ee | iupac.org |

Asymmetric Synthesis via N-Sulfinylimino Esters

Synthesis of Alpha-Imino Esters for Amino Acid and Peptide Precursors

Alpha-imino esters are crucial precursors for synthesizing a wide array of natural and unnatural α-amino acid derivatives, which exhibit significant biological activities. researchgate.netacs.org Their reactivity, enhanced by the adjacent ester group, makes them suitable for various chemical transformations. researchgate.net

A convenient method for preparing N-p-methoxyphenyl (PMP) imino carboxylic acid derivatives, which are common precursors for non-canonical amino acids, involves the manganese(IV) oxide (MnO2)-mediated oxidation of stable N-PMP glycine (B1666218) ethyl ester precursors. jst.go.jp This oxidation process is straightforward, and the desired imino ester can be obtained by simple filtration. jst.go.jp The method is broadly applicable to various esters and amides. jst.go.jp This approach avoids the use of unstable glyoxalate derivatives, which are prone to hydrolysis and polymerization. jst.go.jp The development of this MnO2-mediated oxidation system has expanded the accessibility of α-imino ester substrates for asymmetric synthesis. jst.go.jpjst.go.jp

Furthermore, chiral N-phosphinyl α-imino esters have been synthesized from ketoesters and phosphinylamides. These compounds serve as effective precursors for the asymmetric synthesis of α-amino esters through reduction. beilstein-journals.org The direct reduction of these α-imino esters represents one of the most direct pathways to α-amino esters. beilstein-journals.org

The asymmetric Mannich-type reaction of α-imino carboxylic acid derivatives is a prominent strategy for accessing a diverse range of non-canonical amino acids by simply varying the nucleophile. jst.go.jp These reactions can be performed in a one-pot manner by adding the nucleophile and an asymmetric catalyst to the in situ-generated α-imino ester. jst.go.jp

| Precursor | Reagent/Method | Product | Application |

| N-PMP glycine ethyl ester | MnO2-mediated oxidation | N-PMP imino ester | Precursor for non-canonical amino acids |

| Ketoesters and phosphinylamide | Condensation | Chiral N-phosphinyl α-imino ester | Asymmetric synthesis of α-amino esters |

| α-Imino carboxylic acid derivatives | Asymmetric Mannich-type reaction | Non-canonical amino acids | Drug discovery and peptide synthesis |

Derivatization of this compound for Heterocyclic Compound Synthesis

This compound derivatives serve as valuable starting materials for the synthesis of various heterocyclic compounds. Chalcones, which can be synthesized from acetanilide (B955) and aromatic aldehydes, are key intermediates in the preparation of nitrogen-containing heterocycles like pyrazolines and pyrimidines. derpharmachemica.com

For instance, 3-(4-(dimethylamino)phenyl)-N-phenyl-acrylamide, a chalcone (B49325) derivative, can be reacted with hydrazine (B178648) hydrate (B1144303) in the presence of glacial acetic acid to yield a substituted pyrazoline. derpharmachemica.com Similarly, reaction with urea (B33335), thiourea (B124793), or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) derivatives. derpharmachemica.com These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. derpharmachemica.com The synthesis of these compounds often involves Claisen-Schmidt condensation to form the initial chalcone, followed by cyclization reactions with appropriate reagents. derpharmachemica.com

The versatility of this compound derivatives extends to their use in transition-metal-catalyzed reactions to form heterocycles. These methods provide efficient routes to complex molecular structures that are prevalent in pharmaceuticals and agrochemicals. mdpi.comrsc.org

Radical Migration-Addition Sequences with N-tert-Butanesulfinyl this compound

A notable synthetic strategy involving this compound derivatives is the radical migration-addition sequence of enantioenriched N-tert-butanesulfinyl this compound. nih.govacs.org This novel reaction, when performed with functionalized benzylzinc bromide reagents, leads to the production of tert-leucine derivatives with excellent diastereoselectivity (dr 98:2). nih.govacs.orgresearchgate.net

The mechanism of this transformation is proposed to proceed through a key N-sulfinamine intermediate, which is generated by a tert-butyl radical attack on the imine. nih.govacs.org This is followed by a migration-addition sequence that establishes two new chiral centers with high control over the stereochemistry. nih.govresearchgate.net The absolute configurations of these newly formed chiral centers have been unambiguously confirmed through chemical transformations and X-ray crystallography. nih.govresearchgate.net

Computational analysis supports a two-stage mechanism for this reaction. nih.govresearchgate.net This methodology has been explored for its generality with various organozinc halides and N-tert-butanesulfinyl iminoacetates, demonstrating its flexibility. researchgate.net An unexpected 1,3-migration of the tert-butyl group from sulfur to carbon has also been observed in nickel-catalyzed reactions of N-tert-butanesulfinyl this compound with organozinc reagents. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Feature |

| N-tert-Butanesulfinyl this compound | Benzylzinc bromide | tert-Leucine derivatives | High diastereoselectivity (98:2 dr) |

| N-tert-Butanesulfinyl this compound | Organozinc reagent | Functionalized amino acids | Radical migration-addition sequence |

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the synthesis and transformation of iminoacetates, enabling efficient and selective bond formations.

Rhodium-Catalyzed C-C Bond Forming Hydrogenation

Rhodium-catalyzed hydrogenation reactions have been effectively employed for carbon-carbon bond formation involving this compound derivatives. Specifically, the reductive coupling of conjugated enynes and diynes with ethyl (N-sulfinyl)iminoacetates under ambient temperature and pressure affords unsaturated α-amino acid esters in good to excellent yields and with high regio- and stereocontrol. nih.govfigshare.comnih.gov

These reactions represent the first instances of using imines as electrophilic partners in hydrogen-mediated reductive C-C bond formation. nih.govfigshare.com The catalytic cycle is believed to involve the oxidative coupling of the alkyne and imine components to the rhodium center, followed by hydrogenolytic cleavage of the resulting metallacycle. nih.govfigshare.comnih.gov Isotopic labeling studies using elemental deuterium (B1214612) support this proposed mechanism. nih.govfigshare.com

Different N-sulfinyl groups on the this compound have been shown to influence the diastereoselectivity of the reaction. For example, using ethyl (N-tert-butanesulfinyl)this compound results in the formation of the reductive coupling product as a single regio- and stereoisomer. acs.org The resulting unsaturated α-amino acid esters can be further hydrogenated using catalysts like Wilkinson's catalyst or Crabtree's catalyst to yield saturated α-amino acid esters. nih.govfigshare.com

| Substrate | Catalyst System | Product | Significance |

| 1,3-Enynes and 1,3-Diynes | Rh(COD)2OTF / BIPHEP | Unsaturated α-amino acid esters | Diastereoselective synthesis of unnatural α-amino acids |

| Diene-containing α-amino acid esters | Wilkinson's catalyst | β,γ-Unsaturated α-amino acid esters | Regioselective reduction |

| Boc- and Fmoc-protected coupling products | Crabtree's catalyst | Saturated α-amino acid esters | Exhaustive hydrogenation |

Palladium-Catalyzed Reactions Involving this compound Derivatives

Palladium catalysis offers a powerful tool for the functionalization of this compound derivatives. A notable example is the cationic palladium(II)-catalyzed diastereoselective addition of arylboronic acids to N-tert-butanesulfinyl imino esters. organic-chemistry.orglookchem.com This reaction provides an efficient route to optically active arylglycine derivatives, which are important structural motifs in many pharmaceutical compounds. organic-chemistry.org

The use of a cationic palladium complex, such as [(bpy)Pd⁺(μ-OH)]₂(-OTf)₂, is crucial for the success of this transformation, as neutral palladium species like Pd(OAc)₂ are ineffective. organic-chemistry.org The reaction proceeds with good yields and high diastereoselectivity for a variety of arylboronic acids, including those with electron-donating, electron-withdrawing, and sterically demanding groups. organic-chemistry.org The proposed mechanism involves the transmetalation of the arylboronic acid to the cationic palladium intermediate, followed by nucleophilic addition to the imine. organic-chemistry.org

Palladium catalysts are also instrumental in a range of other transformations, including chemoselective allylic substitutions and Suzuki-Miyaura cross-coupling reactions of appropriately functionalized substrates. nih.gov The choice of ligands and reaction conditions can selectively direct the reaction pathway. nih.gov

Role of Specific Reagents (e.g., DMAP, DIPEA) in this compound Transformations

Reagents such as 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA) play critical roles as bases and/or acyl transfer catalysts in transformations involving this compound derivatives, particularly in peptide synthesis and esterification reactions.

In the context of amide bond formation, a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP, and a catalytic amount of HOBt (hydroxybenzotriazole) has been shown to be effective for coupling electron-deficient amines with carboxylic acids. nih.gov In these reactions, DMAP is thought to function as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that facilitates the subsequent nucleophilic attack by the amine. nih.gov

Similarly, in the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), DMAP acts as a coupling agent to form a reactive acylpyridinium salt from a mixed anhydride (B1165640) intermediate. nih.gov This protocol is known for its high efficiency in producing esters and macrolactones under mild conditions. nih.gov

In some peptide coupling protocols, the amounts of DMAP and DIPEA are carefully optimized to maximize the yield of the desired peptide and minimize side reactions. acs.orgrsc.org For example, in a coupling reaction using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), using a catalytic amount of DMAP (0.3 equivalents) was found to be optimal for achieving a high yield of the desired amide product while avoiding the formation of byproducts. acs.orgrsc.org

| Reagent | Role | Reaction Type |

| DMAP | Acyl transfer agent, Coupling agent | Amide bond formation, Esterification (Yamaguchi) |

| DIPEA | Base | Peptide coupling, Esterification |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com In the field of this compound synthesis, several green chemistry approaches have been explored to create more sustainable pathways to these valuable compounds and their derivatives. These strategies primarily focus on the use of biocatalysis, alternative energy sources like microwave irradiation, and the development of sustainable catalyst systems.

One of the most promising green strategies is the use of enzymes as catalysts. Biocatalysis offers high selectivity and operates under mild reaction conditions, often in aqueous media, thereby reducing the need for volatile and toxic organic solvents. wisc.edu For instance, the application of enzymes like phenylalanine ammonia (B1221849) lyases (PALs) has been investigated for the synthesis of phenylalanine analogues. frontiersin.orgfrontiersin.org This biocatalytic approach is considered a cost-efficient method for producing amino acid derivatives. frontiersin.orgfrontiersin.org Although not directly synthesizing the core this compound structure, this demonstrates the potential of enzymatic routes for related amino acid compounds.

Furthermore, iminodiacetic acid (IDA), a closely related compound, plays a role in green catalytic systems. It has been used in the immobilization of enzymes, creating more stable and reusable biocatalysts. frontiersin.orgfrontiersin.org For example, IDA has been utilized in conjunction with a sodium borate (B1201080) buffer to modify supports for enzyme immobilization, which were then used in the continuous flow synthesis of L-phenylalanine derivatives. frontiersin.orgfrontiersin.org This highlights a green application where an imino-dicarboxylic acid contributes to the sustainability of other synthetic processes.

Microwave-assisted synthesis represents another significant green chemistry approach. thieme-connect.de This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reaction conditions, which aligns with the principles of green chemistry. mdpi.comrsc.orgmdpi.com While direct microwave-assisted synthesis of the parent this compound is not extensively detailed in the provided research, the methodology has been successfully applied to the synthesis of various heterocyclic compounds and N-substituted cyclic imides, suggesting its potential applicability to this compound derivatives. thieme-connect.denih.gov The rapid, solventless synthesis of coumarin (B35378) derivatives from enaminones under microwave irradiation showcases the efficiency of this method. mdpi.com

The development of sustainable nanocatalysts also contributes to greener synthetic routes. For example, a magnetic nanocatalyst (Cu@Fe₃O₄/SiO₂@MWCNTs) was synthesized and utilized for the creation of chromenopyrrolopyridine derivatives. samipubco.com The synthesis of this catalyst involved the use of iminodiacetic acid to functionalize the silica (B1680970) layer, demonstrating its role in building environmentally benign catalytic systems. samipubco.com The catalyst itself was used in aqueous conditions at room temperature, further enhancing the green credentials of the process. samipubco.com

Solvent-free or highly concentrated reaction conditions are another hallmark of green synthesis. acs.org Research into asymmetric additions to ketones has demonstrated that solvent-free conditions can lead to high enantioselectivities and isolated yields, representing a significant improvement over solvent-based protocols. acs.org While this example does not directly involve this compound synthesis, it establishes the viability and benefits of eliminating organic solvents, a principle applicable to the synthesis of a wide range of chemical compounds, including iminoacetates.

The following table summarizes some of the green chemistry approaches relevant to the synthesis of this compound derivatives and related compounds.

| Green Approach | Specific Method/Catalyst | Substrates/Target Molecules | Key Findings & Advantages | Citations |

| Biocatalysis | Immobilized Phenylalanine Ammonia Lyases (PALs) | Cinnamic acids | Cost-efficient synthesis of phenylalanine analogues; catalyst reusability. | frontiersin.orgfrontiersin.org |

| Biocatalysis | Carboxylic Acid Reductase (CARmm-A) | Fatty acids and amino alcohols | Selective amide bond formation in aqueous conditions, avoiding competing esterification. | nih.gov |

| Sustainable Catalysis | Cu@Fe₃O₄/SiO₂@MWCNTs nanocatalyst (functionalized with iminodiacetic acid) | Benzaldehyde derivatives, malononitrile, 4-aminocoumarin | Efficient synthesis in aqueous environment at room temperature; catalyst is magnetically separable and reusable. | samipubco.com |

| Alternative Energy Source | Microwave-assisted synthesis | Enaminones, diacids, amines | Rapid reaction times, high yields, often solvent-free conditions. | thieme-connect.demdpi.commdpi.comnih.gov |

| Solvent-Free Conditions | Asymmetric alkyl additions with a chiral catalyst | Ketones | High enantioselectivity and yields without the use of organic solvents. | acs.org |

Mechanistic Investigations of Iminoacetate Reactivity

Reaction Pathways Involving Iminoacetate and its Analogues

The unique electronic properties of α-imino esters allow them to participate in a multitude of chemical reactions, providing access to complex molecular architectures.

Nucleophilic Additions to Alpha-Imino Esters

One of the most fundamental reaction types for α-imino esters is nucleophilic addition. researchgate.netacs.org This process involves the direct attack of a nucleophile on the electrophilic carbon of the imine bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and the creation of a chiral center. A variety of nucleophiles have been successfully employed in these reactions, including enol silanes, allyl-metal compounds, and trimethylsilyl (B98337) nitronates. google.com The enantioselective version of this reaction is a powerful tool for synthesizing optically active α-amino acids. pnas.org

Metal-Catalyzed Transformations (e.g., Vinylations, Alkynylations)

Metal catalysis has significantly expanded the scope of α-imino ester reactivity. researchgate.netacs.org

Vinylations: The introduction of a vinyl group to the α-position of an amino acid derivative can be achieved through metal-catalyzed vinylation of α-imino esters. researchgate.netacs.org These reactions often employ transition metals like palladium, nickel, copper, or ruthenium to facilitate the coupling of the imino ester with a vinyl source. nih.gov While many methods exist for the α-vinylation of ketone enolates, the development of main group-catalyzed approaches for sterically congested α-vinylated ester products is an area of active research. nih.gov

Alkynylations: The direct addition of terminal alkynes to α-imino esters, catalyzed by metal salts such as those of silver(I) or copper(I), provides a direct route to β,γ-alkynyl-α-amino acid derivatives. google.compnas.org The initial reports on silver(I)-catalyzed alkynylation were not enantioselective; however, the use of chiral copper(I) complexes has enabled the development of catalytic asymmetric alkynylation, yielding products with good to high enantiomeric excess. pnas.orgnih.gov A proposed mechanism for the copper-catalyzed reaction involves the formation of a copper acetylide, which then adds to the imine activated by the same metal complex. pnas.org Dual catalysis systems, combining a chiral Brønsted acid with a metal catalyst, have also been developed for the asymmetric alkynylation of α-imino esters. ruepinglab.comhuangresearch.org

| Transformation | Catalyst System | Product Type | Reference |

| Alkynylation | Ag(I) salts | β,γ-alkynyl-α-amino acid derivatives | google.compnas.org |

| Asymmetric Alkynylation | Chiral Cu(I) complex | Optically active β,γ-alkynyl-α-amino acid derivatives | pnas.orgnih.gov |

| Asymmetric Alkynylation | Chiral Brønsted Acid / Metal Catalyst | Enantioenriched amino acids | ruepinglab.comhuangresearch.org |

| Vinylation | Palladium, Nickel, Copper, or Ruthenium | α-vinylated amino acid derivatives | nih.gov |

Mannich-Type and Cycloaddition Reactions of Alpha-Imino Esters

Mannich-Type Reactions: The Mannich reaction is a three-component condensation involving an amine, a carbonyl compound, and an active hydrogen compound. In the context of α-imino esters, they act as the imine component, reacting with enolates or their equivalents to produce β-amino carbonyl compounds. illinois.edunih.gov The instability of α-imino esters, which often require in-situ generation and use without purification, presents a challenge. nih.govjst.go.jp To address this, stable surrogates like α-chloroglycine esters have been developed. nih.gov Catalytic asymmetric Mannich-type reactions are particularly valuable as they can establish two adjacent stereocenters in a single step. illinois.edu The proposed mechanism for some organocatalyzed Mannich reactions involves an enamine intermediate and an open transition state. illinois.edu

Cycloaddition Reactions: α-Imino esters can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to construct heterocyclic scaffolds. researchgate.netacs.org For instance, the reaction of α-imino esters with azo compounds under Brønsted base catalysis can lead to the formation of pentasubstituted 1,2,4-triazolines. mdpi.comnih.gov Mechanistic studies suggest that these reactions can proceed without the initial isomerization of the α-imino ester to its aldimine form. mdpi.comnih.gov Another example is the 1,3-dipolar cycloaddition of α-imino esters with acrylates, catalyzed by a monocationic zinc acetate (B1210297) complex, to yield multi-substituted prolines. researcher.life

Hydrogenation and Reduction Mechanisms

The reduction of the imine bond in α-imino esters is a direct method for preparing α-amino esters. researchgate.netacs.org

Hydrogenation: Asymmetric hydrogenation of α-imino esters, often catalyzed by palladium complexes, provides a route to chiral α-amino esters. organic-chemistry.org Visible-light mediated transfer hydrogenation using phenylsilane (B129415) and water has also been demonstrated for α-aryl imino esters. researchgate.netnih.govresearchgate.net Deuterium (B1214612) labeling experiments in these reactions have shown efficient deuterium incorporation when D₂O is used as the deuterium source. nih.gov

Reduction: Besides catalytic hydrogenation, α-imino esters can be reduced using various reducing agents. For example, N-phosphinyl α-imino esters can be reduced with L-selectride to the corresponding N-phosphinyl-protected α-amino esters with high diastereoselectivity. researchgate.net Chiral phosphoric acids have been used as catalysts for the enantioselective reduction of α-imino esters with Hantzsch ester as the hydride donor. organic-chemistry.org

Elucidation of Rate-Determining Steps in this compound Reactions

In the context of this compound reactions, the RDS can vary depending on the specific transformation. For instance, in addition-elimination reactions, the initial nucleophilic addition to the carbonyl group is often the rate-determining step. saskoer.ca However, the subsequent elimination step can become rate-determining depending on the nature of the nucleophile and the leaving group. saskoer.ca In some Morita-Baylis-Hillman reactions, kinetic data suggests that the aldol (B89426) addition step is rate-determining. thieme-connect.de For certain cycloaddition reactions involving α-imino esters, mechanistic studies have been conducted to clarify the reaction pathway, which can help in inferring the rate-limiting step. mdpi.comsemanticscholar.org For example, in the formal [3+2] cycloaddition of α-imino esters with azo compounds, the observation that the reaction proceeds without isomerization to the aldimine suggests that the initial nucleophilic attack of the deprotonated α-imino ester onto the azo compound is a key step in the reaction sequence. mdpi.com

Intermediate Species in this compound Transformations (e.g., N-Acyl Pyridinium (B92312) Salt)

Many reactions involving iminoacetates and their derivatives proceed through reactive intermediates. A prominent example is the N-acyl pyridinium salt . acs.orgncsu.edu These intermediates are typically formed from the reaction of a pyridine (B92270) derivative with an acylating agent, such as a chloroformate. ncsu.edu The pyridinium ring is activated towards nucleophilic attack.

In the context of reactions mediated by reagents like the Yamaguchi reagent, a mixed-anhydride intermediate is initially formed, which then reacts with a nucleophilic catalyst like DMAP to generate a resonance-stabilized N-acyl pyridinium salt. acs.org This intermediate is then attacked by the final nucleophile (e.g., an alcohol or amine) to yield the product. acs.org The reactivity and stability of N-acyl pyridinium salts can be influenced by substituents on the pyridine ring. umich.edu These intermediates have been utilized in a variety of transformations, including the synthesis of dihydropyridones and in formal [3+2] annulation reactions via nitrogen-centered radicals. ncsu.edunih.gov

Stereochemical Control and Diastereoselectivity in this compound Reactions

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules like α-amino acids and their derivatives from iminoacetates. The ability to dictate the three-dimensional arrangement of atoms is essential as the biological activity of such compounds is often dependent on a specific stereoisomer. In reactions involving iminoacetates, achieving high diastereoselectivity is a primary goal, and several strategies have been developed to influence the stereochemical outcome. These strategies predominantly rely on the use of chiral auxiliaries, chiral catalysts, or a combination of both to create a diastereomeric differentiation in the transition state of the reaction.

Detailed Research Findings

Research into this compound reactivity has led to the development of highly diastereoselective transformations, including cycloadditions, nucleophilic additions, and Mannich-type reactions. The stereochemical course of these reactions is often governed by the steric and electronic properties of the chiral controller employed.

Chiral Auxiliaries in Aza-Diels-Alder Reactions

A powerful strategy for controlling stereochemistry involves attaching a chiral auxiliary to the this compound molecule. In aza-Diels-Alder reactions, iminoacetates equipped with chiral auxiliaries on both the nitrogen atom and the ester functionality have demonstrated exceptional levels of stereocontrol. This concept, known as double asymmetric induction, allows for a "matched" pairing of auxiliaries to achieve high diastereoselectivity. researchgate.net

For instance, the reaction between cyclopentadiene (B3395910) and iminoglyoxylates bearing an N-(1-phenylethyl) group and an 8-phenylmenthyl-type ester auxiliary proceeds with high diastereoselectivity. researchgate.net The choice of the (R) or (S) configuration on the N-phenylethyl group combined with a specific menthol-derived auxiliary directs the formation of a particular diastereomer. researchgate.net

Another effective, non-natural chiral auxiliary is (1R,endo)-benzonorbornen-2-ol. rsc.orgresearchgate.net When used in the aza-Diels-Alder reaction between cyclopentadiene and protonated (1-phenylethyl)iminoacetates, it affords exclusively exo-cycloadducts. The diastereomeric ratio of the products is highly dependent on the configuration of the imine used. rsc.orgresearchgate.net

| Chiral Auxiliary (Ester) | Chiral Imine | Diene | Diastereomeric Ratio (1S:1R) | Yield | Reference |

| (1R,endo)-Benzonorbornen-2-yl | (S)-(1-phenylethyl)imine | Cyclopentadiene | 15:85 | - | rsc.orgresearchgate.net |

| (1R,endo)-Benzonorbornen-2-yl | (R)-(1-phenylethyl)imine | Cyclopentadiene | 93:7 | - | rsc.orgresearchgate.net |

| (-)-8-Phenylmenthyl | N-(R)-1-phenylethyl | Cyclopentadiene | Complete Diastereoselectivity | - | researchgate.net |

| (+)-8-Phenylneomenthyl | N-(S)-1-phenylethyl | Cyclopentadiene | Complete Diastereoselectivity | - | researchgate.net |

N-Sulfinyl Iminoacetates in Asymmetric Synthesis

The N-tert-butanesulfinyl group is a highly effective and widely used chiral auxiliary for controlling stereochemistry in reactions of imines. The addition of various nucleophiles to N-tert-butanesulfinyl iminoacetates allows for the diastereoselective synthesis of optically active arylglycine derivatives and other unnatural α-amino acids. acs.orgorganic-chemistry.orgnih.gov

A notable example is the cationic palladium-complex-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl iminoacetates. acs.orgorganic-chemistry.orgnih.gov This method provides good yields and high diastereoselectivity (up to 96.9% de) for a range of arylboronic acids, including those with electron-donating, electron-neutral, and electron-withdrawing groups. acs.orgorganic-chemistry.org The proposed mechanism suggests that the imino group and the sulfinyl group coordinate to the cationic palladium center, creating a rigid transition state that directs the nucleophilic attack of the aryl group. acs.org

Similarly, rhodium-catalyzed hydrogen-mediated reductive coupling of conjugated alkynes with ethyl (N-tert-butanesulfinyl)this compound results in α-amino acid esters with exceptional levels of regio- and stereocontrol. acs.orgnih.gov A stereochemical model has been proposed to account for the observed asymmetric induction, which involves the oxidative coupling of the alkyne and imine followed by hydrogenolytic cleavage of the resulting metallacycle. acs.org

Diastereoselective Mannich-type reactions of N-tert-butanesulfinyl imino esters with 3-alkyloxindoles have also been developed. researchgate.net A proposed chair-like, closed transition-state model helps to explain the observed high stereoselectivity in these reactions. researchgate.net

| Reaction Type | This compound | Reagent | Catalyst | Diastereoselectivity (de) | Yield | Reference |

| Arylation | Ethyl ((RS)-N-tert-butanesulfinyl) this compound | Phenylboronic acid | Cationic Palladium Complex | 96.9% | 76% | acs.orgorganic-chemistry.org |

| Arylation | Ethyl ((RS)-N-tert-butanesulfinyl) this compound | 2-Tolylboronic acid | Cationic Palladium Complex | 95.5% | 75% | acs.org |

| Arylation | Ethyl ((RS)-N-tert-butanesulfinyl) this compound | 4-(Trifluoromethyl)phenylboronic acid | Cationic Palladium Complex | 96.3% | 73% | acs.org |

| Reductive Coupling | Ethyl (N-tert-butanesulfinyl)this compound | 1,3-Enynes / 1,3-Diynes | Rhodium Complex | Exceptional | Good to Excellent | acs.orgnih.gov |

| Mannich Reaction | N-tert-butanesulfinyl imino ester | 3-Alkyloxindole | - | High | Good | researchgate.net |

Chiral Catalysts for Stereocontrol

In addition to substrate-based control using chiral auxiliaries, external chiral catalysts can be employed to induce diastereoselectivity. Polymer-supported and polymeric chiral guanidines have been designed as base catalysts for the asymmetric Michael reaction of t-butyl diphenylthis compound with methyl vinyl ketone. nih.gov These catalysts, derived from (R)-phenylglycine, were shown to produce the Michael adduct with moderate enantioselectivity. nih.gov

Computational and Quantum Chemical Analyses of Iminoacetate Systems

Density Functional Theory (DFT) Applications to Iminoacetate Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of many-body systems, including those involving iminoacetates. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. youtube.com This makes it a versatile method for studying atoms, molecules, and condensed phases. wikipedia.org DFT applications in chemistry have grown significantly since the 1990s, with refined approximations for exchange and correlation interactions enhancing its accuracy for quantum chemical calculations. wikipedia.org

In the context of this compound chemistry, DFT is employed to elucidate molecular interaction mechanisms, predict reactive sites, and guide the design of more efficient synthetic pathways. mdpi.com It has proven particularly useful in understanding reaction mechanisms and solving chemical ambiguities. uobaghdad.edu.iq The theory's ability to model electronic structures provides a basis for predicting various molecular properties and the outcomes of chemical reactions. wikipedia.org

Electronic Structure and Orbital Analysis (e.g., HOMO, LUMO)

A key application of DFT in studying this compound systems is the analysis of their electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For instance, in studies of 5-nitro isatin (B1672199) derivatives, which incorporate an this compound moiety, DFT calculations have been used to determine parameters like HOMO and LUMO energies. researchgate.net These calculations help in understanding the electronic properties that influence their behavior in various chemical environments. researchgate.netresearchgate.net The analysis of these orbitals provides a quantitative basis for predicting how this compound derivatives will interact with other reagents.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative A | -6.2 | -2.5 | 3.7 |

| Derivative B | -6.5 | -2.3 | 4.2 |

| Derivative C | -6.0 | -2.8 | 3.2 |

This table presents hypothetical DFT-calculated frontier orbital energies for different this compound derivatives to illustrate the type of data generated in these studies.

Reaction Mechanism Simulations (e.g., Zn(II)-catalyzed formations)

In the context of catalyzed reactions, such as the Zn(II)-catalyzed formation of this compound-containing compounds, DFT can model the role of the catalyst in lowering the activation energy. The calculations can elucidate how the metal ion coordinates with the reactants, stabilizes the transition state, and facilitates the reaction. By simulating the entire catalytic cycle, researchers can gain a detailed understanding of the catalyst's function and design more effective catalysts.

Energetic Favorability of Reaction Pathways

A significant advantage of DFT is its ability to calculate the energies of reactants, products, and transition states, thereby determining the energetic favorability of different reaction pathways. By comparing the activation energies of competing pathways, chemists can predict which products are likely to form.

For example, in reactions with multiple potential outcomes, such as regioselective or stereoselective reactions, DFT can predict the major product by identifying the pathway with the lowest energy barrier. researchgate.net This predictive power is crucial for designing reactions that yield a specific desired product, minimizing waste and improving efficiency. Computational studies on the α-arylation of ketones, for instance, have used DFT to determine that the reductive elimination step is rate-determining and proceeds through a C-bound enolate. acs.org

Quantum Chemical Descriptors and Reactivity Predictions for this compound

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. rsc.org These descriptors, often calculated using DFT, provide a quantitative basis for structure-activity relationships. chemrxiv.org Common descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, electrophilicity index, and atomic charges. researchgate.netnih.gov

For this compound systems, these descriptors can predict their reactivity in various chemical transformations. For example, the electrophilicity index can be used to rank the reactivity of different this compound derivatives in reactions with nucleophiles. researchgate.net By correlating these descriptors with experimentally observed reaction rates or yields, predictive models can be developed. rsc.org These models are valuable tools for screening large libraries of virtual compounds and identifying promising candidates for synthesis. chemrxiv.org Recent research has demonstrated the utility of such descriptors in predicting the reactivity of Michael acceptors, a class of compounds with functional similarities to iminoacetates. nih.gov

| Descriptor | Definition | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |

| Electrophilicity Index (ω) | A measure of an electrophile's ability to accept electrons. | Higher values indicate greater electrophilic character. |

| Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules are generally less reactive. |

| Atomic Charges | Distribution of electron density on individual atoms. | Identifies electrophilic and nucleophilic sites within the molecule. |

Computational Studies on Stereoselectivity and Asymmetric Induction in this compound Chemistry

Many chemical reactions involving iminoacetates can produce chiral molecules, and controlling the stereochemical outcome is a major goal in organic synthesis. msu.edu Computational studies, particularly using DFT, have become essential for understanding and predicting stereoselectivity in these reactions. sci-hub.se By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which isomer will be formed in excess. researchgate.net

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. msu.edu Computational models can elucidate the origins of this induction by analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, that differentiate the diastereomeric transition states. researchgate.net For example, in the palladium-catalyzed α-arylation of ketones, computational analysis revealed that the observed stereoselectivity arises from a combination of stabilizing electrostatic interactions in one transition state and destabilizing steric repulsion in the other. acs.org These insights are invaluable for the rational design of chiral catalysts and auxiliaries that can achieve high levels of stereocontrol in reactions involving iminoacetates. nd.edu

Enzymatic Transformations and Biochemical Pathways of Iminoacetate

Enzyme-Catalyzed Synthesis and Degradation of Iminoacetate

The formation and breakdown of this compound are mediated by a specialized class of enzymes. These biocatalysts exhibit remarkable specificity and efficiency, ensuring the timely production and utilization of this crucial intermediate.

2-Iminoacetate synthase, encoded by the thiH gene, is a pivotal enzyme in the biosynthesis of thiamine (B1217682) in many prokaryotes. nih.govstring-db.org It belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known for catalyzing a wide range of challenging chemical reactions. researchgate.netenzyme-database.org

Characterization: ThiH is characterized as an L-tyrosine Cα-Cβ bond lyase. researchgate.netnih.gov The enzyme utilizes a [4Fe-4S] cluster to bind SAM and facilitate its reductive cleavage, generating a highly reactive 5'-deoxyadenosyl radical. researchgate.netwikipedia.org This radical is essential for initiating the catalytic cycle. researchgate.net In Escherichia coli, ThiH has been isolated and characterized as part of a complex with ThiG, another enzyme in the thiamine biosynthesis pathway. wikipedia.org

Mechanism: The catalytic mechanism of ThiH involves the radical-mediated cleavage of L-tyrosine. string-db.orguniprot.org The process begins with the abstraction of a hydrogen atom from the substrate by the 5'-deoxyadenosyl radical. researchgate.net This leads to the cleavage of the Cα-Cβ bond of L-tyrosine, resulting in the formation of 2-iminoacetate and 4-methylphenol (p-cresol). researchgate.netenzyme-database.orgnih.gov The 2-iminoacetate product is somewhat unstable in vitro and can hydrate (B1144303) to form glyoxylate (B1226380) and ammonium (B1175870). uniprot.org Structural studies of ThiH from Thermosinus carboxydivorans have revealed an unusual protonation state of L-tyrosine upon binding, which, along with quantum tunneling effects, facilitates substrate activation and directs the reaction specificity. nih.gov

Table 1: Properties of 2-Iminoacetate Synthase (ThiH)

| Property | Description |

|---|---|

| Enzyme Commission No. | 4.1.99.19 wikipedia.orggenome.jp |

| Systematic Name | L-tyrosine 4-methylphenol-lyase (2-iminoacetate-forming) wikipedia.org |

| Cofactors | S-adenosyl-L-methionine (SAM), [4Fe-4S] cluster researchgate.netwikipedia.org |

| Reactant | L-tyrosine researchgate.netnih.gov |

| Products | 2-iminoacetate, 4-methylphenol (p-cresol) researchgate.netnih.gov |

| Gene | thiH nih.govuniprot.org |

| Function | Catalyzes a key step in the biosynthesis of the thiazole (B1198619) moiety of thiamine. nih.gov |

While direct enzymatic hydrolysis of 2-iminoacetate itself is not extensively documented, the enzymatic transformation of related this compound derivatives is a known biochemical process. Hydrolases, such as esterases and amidases, can act on these derivatives. For instance, research has shown the enzymatic hydrolysis of N-Boc-protected methyl ester of cyclopropylglycine, a substituted this compound derivative, using the enzyme papain. researchgate.net Similarly, bovine trypsin has been shown to efficiently hydrolyze certain α-amino acid esters containing an amidine group, which can be considered derivatives. The susceptibility of these derivatives to enzymatic hydrolysis is dependent on the nature of the substituents and the specificity of the enzyme's active site. In some cases, the enzymatic hydrolysis of esters can be highly enantioselective, providing a route to chirally pure amino acids. ox.ac.uk

Table 2: Examples of Enzymatic Hydrolysis of this compound-Related Derivatives

| Enzyme | Substrate Derivative Example | Product Type |

|---|---|---|

| Papain | N-Boc-protected methyl ester of cyclopropylglycine researchgate.net | Enantiomerically pure cyclopropylglycine (after deprotection) researchgate.net |

| Trypsin | Esters of ω-amidino-α-amino acids | ω-Amidino-α-amino acids |

| Acylase I | Racemic esters like methyl 3-chloromethyltetrahydrofuran-2-carboxylate ox.ac.uk | Chiral building blocks ox.ac.uk |

Characterization and Mechanism of 2-Iminoacetate Synthase (ThiH)

This compound in Cellular Metabolic Pathways

This compound is not an isolated molecule but rather an integral component of larger metabolic networks. Its synthesis and consumption are linked to central metabolic routes, including cofactor and amino acid metabolism.

In prokaryotes such as Escherichia coli, 2-iminoacetate is a crucial intermediate in the de novo biosynthesis of thiamine (Vitamin B1). uga.edu Specifically, it is required for the formation of the thiazole moiety of thiamine, which is 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403). string-db.org The ThiH enzyme synthesizes 2-iminoacetate from L-tyrosine. string-db.orguga.edu This 2-iminoacetate is then utilized by the enzyme thiazole synthase (ThiG), which catalyzes the complex condensation of 2-iminoacetate, dephospho-deoxyxylulose phosphate, and a sulfur atom (donated by ThiS-ThiI) to generate the thiazole ring. uga.edu This pathway highlights a key metabolic fate of 2-iminoacetate in bacteria. genome.jpkegg.jp

The metabolism of this compound is intrinsically linked to central carbon metabolism, primarily through the precursor-product relationships of its biosynthetic pathway. The synthesis of 2-iminoacetate begins with L-tyrosine, an aromatic amino acid whose own synthesis is derived from intermediates of central carbon metabolism, namely phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate pathway).

Furthermore, the end product of the pathway in which this compound participates, thiamine diphosphate, is an essential cofactor for several key enzymes in central carbon metabolism. These include pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are critical for carbohydrate and energy metabolism. nih.govresearchgate.net Therefore, the synthesis of this compound is a necessary step to produce a cofactor that, in turn, enables the proper functioning of central metabolic pathways. This creates a feedback loop where central metabolism provides the building blocks for this compound synthesis, and the resulting thiamine enables the continuation of central metabolism.

The most direct link between this compound and amino acid metabolism is its origin. 2-iminoacetate is synthesized directly from the amino acid L-tyrosine through the action of ThiH. researchgate.netnih.gov This positions this compound metabolism as a branch of amino acid catabolism, where tyrosine is diverted from other metabolic fates to serve as a precursor for thiamine biosynthesis.

Amino acid metabolism is a highly interconnected network where amino acids are synthesized, degraded, and interconverted. nih.gov Glutamate and α-ketoglutarate, for example, are central hubs in the transamination reactions that produce various amino acids. nih.gov The synthesis of 2-iminoacetate from tyrosine represents one of the many specialized pathways that draw from the general pool of amino acids to create other essential biomolecules. nih.govresearchgate.net While 2-iminoacetate itself is not directly converted into other standard amino acids, its formation is a key process within the broader landscape of amino acid utilization in the cell. researchgate.net

Interactions with Central Carbon Metabolism

Biocatalytic Approaches Utilizing this compound Intermediates

The reactivity of this compound derivatives, particularly α-imino esters, makes them valuable electrophilic intermediates for the asymmetric synthesis of non-proteinogenic amino acids and other chiral molecules. researchgate.netresearchgate.net Biocatalysis, often in combination with organocatalysis, provides a powerful strategy to control the stereochemistry of reactions involving these intermediates. researchgate.net These chemo-enzymatic cascades leverage the strengths of both catalytic systems to build complex molecular architectures from simple precursors. nih.govrsc.org

A notable example involves the synthesis of substituted γ-butyrolactones through a sequential one-pot process. researchgate.net This approach begins with an organocatalytic Mannich reaction between a protected ethyl 2-iminoacetate derivative and a ketone, such as acetone, catalyzed by proline. researchgate.netbuchler-gmbh.com The Mannich reaction is a three-component carbon-carbon bond-forming reaction that produces a β-aminocarbonyl compound. orgoreview.com In this case, the reaction yields an ethyl 2-amino-4-oxopentanoate (B13344484) intermediate. researchgate.net

The subsequent step employs biocatalysis to achieve a stereoselective reduction of the ketone functionality. Commercial ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are used to reduce the enantiomeric products of the first step into four distinct stereoisomers of the final substituted γ-butyrolactone product. researchgate.net This combination of an organocatalyst to form the initial C-C bond and an enzyme to set the final stereocenter demonstrates a highly efficient and stereodivergent synthetic route. researchgate.net The use of biocatalytic cascades can shift unfavorable reaction equilibria, avoid the need for intermediate isolation, and lead to greener and more cost-effective production routes for complex chiral molecules. nih.gov

Table 3: Examples of Biocatalytic Applications Involving this compound Intermediates

Mentioned Compounds

Table 4: List of Chemical Compounds

Advanced Spectroscopic and Analytical Characterization of Iminoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the chemical structure of iminoacetate by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the this compound molecule. In a deuterated solvent like deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum of iminoacetic acid typically shows a singlet at approximately 3.2 ppm. This signal corresponds to the four equivalent protons of the two methylene (B1212753) (-CH₂-) groups. The simplicity of the spectrum is due to the symmetrical nature of the molecule.

For derivatives of this compound, the ¹H NMR spectra become more complex, offering detailed structural insights. For instance, in N-acyliminodiacetic acids, distinct signals for the different methylene groups and the acyl chain protons are observed. In N-lauroyl iminodiacetic acid, the two methylene groups attached to the nitrogen appear as separate singlets, for example at 3.89 ppm and 3.80 ppm, while the protons of the lauroyl chain produce a series of multiplets at lower field strengths. rsc.org Similarly, for N-myristoyl iminodiacetic acid and N-palmitoyl iminodiacetic acid, the methylene protons adjacent to the nitrogen also present as distinct singlets. rsc.org

Table 1: ¹H NMR Chemical Shifts (δ) for this compound and its Derivatives in DMSO-d₆

| Compound | Methylene Protons (-CH₂-) | Other Characteristic Signals |

|---|---|---|

| Iminodiacetic Acid (in D₂O) | ~3.2 ppm (s, 4H) | - |

| N-Decanoyl iminodiacetic acid | 4.14 ppm (s, 2H), 3.95 (s, 2H) | 12.68 (s, 2H, COOH), 2.21 (t, 2H), 1.54-1.38 (m, 2H), 1.37-1.00 (m, 12H), 0.98-0.63 (m, 3H) |

| N-Lauroyl iminodiacetic acid | 3.89 ppm (s, 2H), 3.80 (s, 2H) | 2.12 (t, 2H), 1.52-1.37 (m, 2H), 1.35-1.09 (m, 16H), 0.96-0.77 (m, 3H) |

| N-Myristoyl iminodiacetic acid | 4.03 ppm (s, 2H), 3.88 (s, 2H) | 14.22 (s, 2H, COOH), 2.17 (t, 2H), 1.51-1.37 (m, 2H), 1.39-0.96 (m, 20H), 0.94-0.74 (m, 3H) |

| N-Palmitoyl iminodiacetic acid | 4.14 ppm (s, 2H), 3.95 (s, 2H) | 12.63 (s, 1H, COOH), 2.21 (t, 2H), 1.52-1.42 (m, 2H), 1.28-1.16 (m, 24H), 0.94-0.76 (m, 3H) |

Data sourced from multiple research findings. rsc.org

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For iminodiacetic acid, the ¹³C NMR spectrum is also relatively simple, showing a signal for the methylene carbons and another for the carboxyl carbons. Predicted spectra in D₂O suggest a chemical shift for the methylene carbons. hmdb.ca

In N-acyl derivatives, the ¹³C NMR spectra show a greater number of signals corresponding to the inequivalent carbons. For example, in N-decanoyl iminodiacetic acid, distinct signals are observed for the carbonyl carbons of the acetate (B1210297) groups and the amide carbonyl, as well as for the two different methylene carbons attached to the nitrogen. rsc.org The aliphatic carbons of the decanoyl chain also give rise to a series of signals. rsc.org Similar patterns are seen for other N-acyl derivatives like N-lauroyl, N-myristoyl, and N-palmitoyl iminodiacetic acids, with the number of signals in the aliphatic region increasing with the length of the acyl chain. rsc.org

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in DMSO-d₆

| Compound | Carboxyl/Carbonyl Carbons (C=O) | Methylene Carbons (-CH₂-) | Acyl Chain Carbons |

|---|---|---|---|

| N-Decanoyl iminodiacetic acid | 172.9, 171.1, 170.8 ppm | 49.9, 48.2 ppm | 31.7, 31.3, 28.9, 28.9, 28.7, 28.6, 24.5, 22.1, 14.0 ppm |

| N-Lauroyl iminodiacetic acid | 173.0, 172.8, 172.4 ppm | 54.9, 53.7 ppm | 31.9, 31.3, 29.0, 29.0, 29.0, 28.9, 28.7, 24.3, 22.1, 14.0 ppm |

| N-Myristoyl iminodiacetic acid | 172.9, 171.8, 171.5 ppm | 52.1, 50.5 ppm | 31.8, 31.3, 29.1, 29.0, 29.0, 28.9, 28.7, 28.7, 24.4, 22.1, 14.0 ppm |

| N-Palmitoyl iminodiacetic acid | 172.9, 171.1, 170.8 ppm | 50.0, 48.2 ppm | 31.7, 31.3, 29.1, 29.1, 29.0, 29.0, 28.9, 28.7, 28.6, 24.5, 22.1, 14.0 ppm |

Data sourced from a study on N-acyl iminodiacetic acids. rsc.org

Proton NMR (1H NMR)

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and its derivatives and in obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For derivatives of iminodiacetic acid, such as N-lauroyl iminodiacetic acid, HRMS can confirm the molecular formula by comparing the calculated exact mass with the experimentally determined mass. For example, the calculated m/z for the [M-H]⁻ ion of N-lauroyl iminodiacetic acid (C₁₆H₂₉NO₅) is 314.1973, and an experimental value of 314.1980 confirms the composition. rsc.org The fragmentation patterns observed in HRMS can also provide structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound and its derivatives. ESI-MS can be used to study the cyclization of chelating compounds such as N-(2-hydroxyethyl)iminodiacetic acid (HEIDA). akjournals.com It has also been employed to confirm the formation of metal complexes with iminodiacetic acid derivatives, such as the ML₁, ML₂, and ML₃ type complexes of N-(2-acetamido)iminodiacetic acid (AIDA) with Th(IV). Furthermore, native-state ESI-MS experiments have provided evidence for the formation of a ternary complex between an iminodiacetic acid-based inhibitor and the New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov

Table 3: ESI-MS Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| N-Lauroyl iminodiacetic acid | [M-H]⁻ | 314.1973 | 314.1980 |

| N-Stearoyl iminodiacetic acid | [M-H]⁻ | 384.2755 | 384.2746 |

Data from a study on N-acyl iminodiacetic acids. rsc.org

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound and its derivatives. chrom-china.com Reversed-phase HPLC methods have been developed for the purity assessment of compounds like mebrofenin, an iminodiacetic acid derivative. ingentaconnect.com For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724), methanol, and phosphoric acid has been successfully employed. ingentaconnect.com The purity of other derivatives, such as N-(tert-Butoxycarbonyl)iminodiacetic acid and N-(2,6-Dimethylphenylcarbamoylmethyl)iminodiacetic acid, is also commonly determined by HPLC. avantorsciences.comavantorsciences.com Furthermore, HPLC can be coupled with mass spectrometry (HPLC-MS) for enhanced detection and characterization. chrom-china.com

Ion-exchange chromatography has also been utilized for the separation of rare earth elements using iminodiacetic acids as complexing agents. cdnsciencepub.com Another approach involves pre-column derivatization followed by HPLC for the determination of iminodiacetic acid in industrial samples. chrom-china.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound and its derivatives. Various HPLC methods have been developed, often employing reversed-phase (RP) or ion-exchange chromatography.

In one method, N-(2-Hydroxyethyl)iminodiacetic acid can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are used in place of phosphoric acid. sielc.com Specialized reverse-phase columns with low silanol (B1196071) activity are suitable for this separation. sielc.com

Another approach involves pre-column derivatization to enhance detection. For instance, iminodiacetic acid (IDA) can be derivatized with p-toluenesulfonyl chloride (PTSC) in an alkaline environment (pH 11) at 45°C. researchgate.netnih.gov The resulting derivative can then be separated on a C18 column (often referred to as an ODS column) using an isocratic mobile phase of ammonium (B1175870) acetate buffer and acetonitrile, with UV detection at 235 nm. researchgate.netnih.gov This method is effective for quantifying IDA in complex matrices. researchgate.netnih.gov

The versatility of HPLC is also demonstrated in the analysis of metal complexes of this compound derivatives, which are important in radiopharmaceuticals. nih.govosti.gov For example, technetium-99m labeled iminodiacetate (B1231623) agents can be analyzed by HPLC, which is sensitive to structural variations on the phenyl ring of the derivatives. nih.govosti.gov It has been noted that the pH of the preparation can influence the number of components observed, with different species being favored at different pH levels. nih.govosti.gov

Below is a table summarizing typical HPLC conditions for this compound analysis:

| Parameter | Method 1 (Reversed-Phase) | Method 2 (Pre-column Derivatization) | Method 3 (Mixed-Mode) |

| Column | Newcrom R1 | VP-ODS (C18), 200 mm × 4.6 mm, 5 µm | Heritage MA, 4.6x50 mm, 5 um |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 0.03 mol/L Ammonium Acetate (pH 5.5) - Acetonitrile (87:13, v/v) | Gradient of Acetonitrile (10 to 30%) and Ammonium Formate (pH 3, 5 to 80 mM) |

| Detection | UV, MS (with formic acid) | UV (235 nm) | Evaporative Light Scattering Detector (ELSD) |

| Derivatization | None | p-toluenesulfonyl chloride (PTSC) | None |

| Reference | sielc.com | researchgate.netnih.gov | helixchrom.com |

Gas Chromatography (GC) for Derivatized Iminoacetates

Due to their low volatility and high polarity, iminoacetates are not suitable for direct analysis by Gas Chromatography (GC). thermofisher.com Therefore, a derivatization step is necessary to convert the polar functional groups (carboxyl and imino groups) into more volatile and thermally stable derivatives. thermofisher.comphenomenex.com

Silylation is the most common derivatization technique for amino acids like iminoacetic acid. thermofisher.comphenomenex.com This process replaces the active hydrogens on the nitrogen and oxygen atoms with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comwvu.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. thermofisher.comwvu.edu The resulting TMS-derivatives are significantly more volatile and produce symmetrical peak shapes during GC analysis. thermofisher.comphenomenex.com The derivatization reaction for iminodiacetic acid using MSTFA would result in the silylation of both carboxyl groups and the imino group.

The general reaction involves heating the amino acid with the silylating reagent, often in a solvent like acetonitrile. thermofisher.com For example, a sample can be heated with MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) at 100°C for several hours to form stable TBDMS derivatives. These derivatives are less sensitive to moisture compared to TMS derivatives.

The derivatized iminoacetates are then typically analyzed on a low to mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com

| Derivatization Agent | Abbreviation | Target Functional Groups | Resulting Derivative | Key Advantages | Reference |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH | TMS-ester, N-TMS | Forms volatile by-products that do not interfere with chromatography. thermofisher.com | thermofisher.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH | TMS-ester, N-TMS | Strong silylating agent suitable for amino acids. phenomenex.comwvu.edu | phenomenex.comwvu.edu |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH | TBDMS-ester, N-TBDMS | Forms derivatives that are more stable and less moisture-sensitive. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the secondary amine (NH) and the carboxylate groups (-COO⁻), or carboxylic acid groups (-COOH) in its protonated form, iminodiacetic acid.

The IR spectrum of iminodiacetic acid shows characteristic absorption bands that confirm its structure. The presence of functional groups in iminodiacetic acid hydrochloride has been confirmed by Fourier transform infra-red (FTIR) spectroscopy. rri.res.in In a study of iminodiacetate functional groups on a resin, characteristic bands were observed at 1685 cm⁻¹ (stretching of C=O), 1449 cm⁻¹ (stretching of C-C), 1251 cm⁻¹ (stretching of C-O), and 1110 cm⁻¹ (stretching of C-N). researchgate.net

The zwitterionic nature of iminodiacetic acid in the solid state is often reflected in its IR spectrum. The proton from one carboxylic acid group transfers to the nitrogen atom, forming a secondary ammonium ion (NH₂⁺) and two carboxylate groups (-COO⁻).

Key expected vibrational frequencies for iminodiacetic acid are summarized in the table below:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes | Reference |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Present in the non-zwitterionic or protonated form. | |

| N-H (Secondary Amine) | Stretching | 3300-3500 | Typically weak. | |

| N-H⁺ (Ammonium) | Stretching | 2800-3200 (broad) | Characteristic of the zwitterionic form. | |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Associated with the protonated -COOH group. | |

| C=O (Carboxylate) | Asymmetric Stretching | 1550-1610 | Associated with the deprotonated -COO⁻ group. | researchgate.net |

| C-N | Stretching | 1110-1250 | researchgate.net | |

| C-O | Stretching | 1210-1320 | researchgate.net |

X-ray Crystallography for Absolute Configuration and Molecular Structure Determination

Iminodiacetic acid often exists as a zwitterion in the solid state, with the amino nitrogen being protonated. Studies on various hydrohalide salts of iminodiacetic acid (with HCl, HBr, and HF) reveal how the molecular conformation is influenced by crystal packing and hydrogen bonding. iucr.orgiucr.org

For example, the crystal structure of iminodiacetic acid hydrofluoride monohydrate (C₄H₇NO₄·HF·H₂O) was determined at -100°C. iucr.org In this structure, the iminodiacetic acid exists as a positive ion, which is linked through hydrogen bonds with fluoride (B91410) ions and water molecules to form layers. iucr.org

The crystal structures of iminodiacetic acid hydrochloride (C₄H₇NO₄·HCl) and hydrobromide (C₄H₇NO₄·HBr) are isostructural. iucr.org In these structures, positively charged iminodiacetic acid ions are connected via hydrogen bonds with the halide ions, forming zigzag layers. iucr.org

A summary of crystallographic data for iminodiacetic acid salts is presented below:

| Compound | Iminodiacetic Acid Hydrofluoride Monohydrate | Iminodiacetic Acid Hydrochloride | Iminodiacetic Acid Hydrobromide |

| Formula | C₄H₇NO₄·HF·H₂O | C₄H₇NO₄·HCl | C₄H₇NO₄·HBr |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/c | Pmmn | Pmmn |

| a (Å) | 11.8784 | 12.4101 | 12.8150 |

| b (Å) | 6.4045 | 5.7349 | 5.8705 |

| c (Å) | 10.0568 | 5.1280 | 5.0870 |

| **β (°) ** | 110.65 | 90 | 90 |

| Z | 4 | 2 | 2 |

| Reference | iucr.org | iucr.org | iucr.org |

Advanced Spectroscopic Techniques for Molecular Fingerprinting (e.g., A-TEEM Spectroscopy)

Advanced techniques like Absorbance-Transmittance and Excitation-Emission Matrix (A-TEEM) spectroscopy offer a highly sensitive method for creating a "molecular fingerprint" of a sample. horiba.com This technique combines absorbance measurements with fluorescence excitation-emission matrices (EEMs) to provide comprehensive characterization, even in complex mixtures. horiba.comhoriba.com

An EEM is a 3D plot of excitation wavelength versus emission wavelength and the corresponding fluorescence intensity. horiba.com This provides a unique fingerprint for fluorescent molecules. horiba.comhoriba.com The power of A-TEEM lies in its ability to correct for inner filter effects in real-time, which can distort fluorescence spectra at higher concentrations, thus providing a true molecular fingerprint over a broad concentration range. horiba.comhoriba.com

While this compound itself is not a classic fluorophore, A-TEEM can be used to study systems containing it. For instance, it is used to characterize dissolved organic matter in water, which can include various amino acids and other substances. horiba.comazom.com The technique is sensitive enough to detect components in the parts-per-billion (ppb) range. horiba.comhoriba.com

The combination of A-TEEM spectroscopy with chemometric methods like Parallel Factor Analysis (PARAFAC) allows for the deconvolution of spectra from complex mixtures, enabling the identification and quantification of individual components. horiba.comazom.com Although direct A-TEEM studies focused solely on this compound are not widely reported, the technique's proven ability to characterize amino acids and other components in complex aqueous systems suggests its potential for fingerprinting this compound in relevant samples, such as in environmental analysis or in studies of metal-ligand complexation. azom.comnih.govnih.gov

Iminoacetate As a Key Intermediate in Complex Organic Synthesis

Applications of Iminoacetate in the Synthesis of Alpha-Amino Acids

Iminoacetates, particularly N-protected variants, serve as powerful electrophilic glycine (B1666218) cation equivalents. This reactivity allows for the construction of a diverse range of both natural and unnatural alpha-amino acids through the formation of a new carbon-carbon bond at the alpha-position.

A primary strategy involves the reaction of N-protected iminoacetates, such as t-butyl N-(t-butoxycarbonyl)this compound, with various carbon-based nucleophiles. Research has demonstrated that these this compound derivatives readily react with organometallic reagents like Grignard reagents and organocuprates, as well as softer nucleophiles such as enamines and trimethylsilyl (B98337) enol ethers. capes.gov.br The addition of the nucleophile to the electrophilic imine carbon, followed by subsequent workup, yields N-protected alpha-amino acid esters. These esters can then be easily deprotected to furnish the free alpha-amino acids. This method provides a direct and efficient route to amino acids with a wide variety of side chains. springernature.com

Another significant application is the ene reaction involving N-sulfonyl iminoacetates, such as butyl N-(p-tolylsulphonyl)-iminoacetate. rsc.org In the presence of Lewis acid catalysts or under thermal conditions, these iminoacetates react with alkenes to produce γ,δ-unsaturated alpha-amino acids. rsc.org This reaction is valuable for introducing unsaturation into the side chain of the amino acid, providing a handle for further synthetic transformations.

Furthermore, rhodium-catalyzed hydrogenation of conjugated alkynes in the presence of ethyl (N-sulfinyl)iminoacetates facilitates a reductive coupling process. nih.gov This C-C bond-forming hydrogenation method leads to the synthesis of various unnatural unsaturated alpha-amino acid esters with high levels of regio- and stereocontrol. nih.gov The versatility of iminoacetates in these reactions makes them indispensable tools for creating custom amino acid building blocks. researchgate.net

Table 1: Synthesis of α-Amino Acids using this compound Derivatives This table is interactive. You can sort and filter the data.

| This compound Derivative | Nucleophile/Reagent Type | Resulting Amino Acid Type | Reference |

|---|---|---|---|

| t-Butyl N-(t-butoxycarbonyl)this compound | Grignard Reagents (R-MgX) | α-Amino acids with various alkyl/aryl side chains | |

| t-Butyl N-(t-butoxycarbonyl)this compound | Enamines | α-Amino acids with β-keto functionality | |

| N-Acylimino acetates | Higher order mixed cuprates | α-Amino acid derivatives | capes.gov.br |

| Butyl N-(p-tolylsulphonyl)-iminoacetate | Alkenes (Ene Reaction) | γ,δ-Unsaturated α-amino acids | rsc.org |

| Ethyl (N-sulfinyl)iminoacetates | Conjugated Alkynes (Rh-catalyzed) | Unsaturated α-amino acid esters | nih.gov |

Utilization in Peptide Bond Formation

The formation of a peptide bond, an amide linkage between two amino acids, is a cornerstone of protein and peptide synthesis. byjus.comwikipedia.org This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. khanacademy.org this compound derivatives have been ingeniously modified to create highly efficient coupling reagents that promote this reaction, often with excellent control over stereochemistry to prevent racemization.